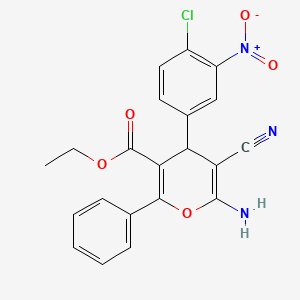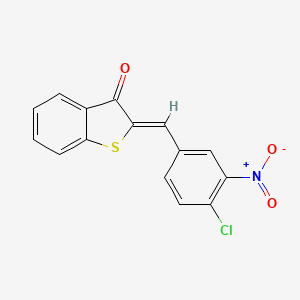![molecular formula C25H36O7 B11559616 2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2'-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate](/img/structure/B11559616.png)
2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2'-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2’-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate is a complex organic compound with a unique structure. This compound is characterized by its spirocyclic framework, which includes a cyclopentane ring fused to a phenanthrene moiety, an oxirane ring, and a dioxolane ring. The presence of multiple chiral centers and functional groups makes it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2’-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the spirocyclic framework: This can be achieved through a series of cyclization reactions, often starting from simpler precursors like cyclopentane derivatives and phenanthrene.
Introduction of the oxirane ring: This step usually involves epoxidation reactions using peracids or other oxidizing agents.
Formation of the dioxolane ring: This can be accomplished through acetalization reactions involving diols and aldehydes or ketones.
Functional group modifications: Hydroxylation, acetylation, and other functional group transformations are carried out to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the oxirane ring, converting it to diols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various esters or amides.
Common Reagents and Conditions
Oxidizing agents: Peracids, potassium permanganate, or chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Diols.
Substitution products: Esters, amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions, particularly those involving epoxidation and hydroxylation.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2’-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyl and acetate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto group, used in various organic syntheses.
Acetylacetone: Another diketone, known for its tautomeric properties and use in coordination chemistry.
Uniqueness
The uniqueness of 2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2’-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate lies in its complex spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H36O7 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
[2-[(2'R,7'R,9'S,15'R,16'S)-15'-hydroxy-2',16'-dimethylspiro[1,3-dioxolane-2,4'-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane]-15'-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O7/c1-15(26)29-13-19(27)24(28)7-5-17-16-12-20-25(32-20)9-8-23(30-10-11-31-23)14-22(25,3)18(16)4-6-21(17,24)2/h16-18,20,28H,4-14H2,1-3H3/t16?,17?,18?,20-,21-,22+,24-,25-/m0/s1 |
Clave InChI |
CBVIEVGPVMSOTN-SXLIDYMXSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CCC3C2C[C@H]4[C@@]5([C@@]3(CC6(CC5)OCCO6)C)O4)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC4C5(C3(CC6(CC5)OCCO6)C)O4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11559534.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559557.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11559568.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11559582.png)
![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11559588.png)
![2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11559589.png)
![N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B11559596.png)
![3-Fluoro-N-({N'-[(E)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11559609.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11559612.png)
![2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11559615.png)
![3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzoic acid](/img/structure/B11559617.png)

![4-bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline](/img/structure/B11559619.png)
